Chemical structure and properties of N-Biotinyl-4-aminobutanoic acid
Chemical structure and properties of N-Biotinyl-4-aminobutanoic acid
The following technical guide details the chemical structure, physiochemical properties, synthesis, and applications of N-Biotinyl-4-aminobutanoic acid . This document is designed for researchers and drug development professionals requiring an authoritative reference on this specific biotin derivative.
Executive Summary
N-Biotinyl-4-aminobutanoic acid (also known as Biotin-GABA or Biotin-4-aminobutyric acid ) is a specialized biotin derivative featuring a 4-aminobutyric acid (GABA) spacer arm. Unlike native biotin, which can suffer from steric hindrance when binding to streptavidin/avidin pockets—particularly when conjugated to large biomolecules or solid surfaces—this compound incorporates a four-carbon spacer. This extension alleviates steric clashes, enhancing the binding efficiency and bioavailability of the biotin moiety. It serves as a critical intermediate in the synthesis of "long-chain" biotinylation reagents (e.g., Biotin-GABA-NHS) and as a tool for surface functionalization.
Chemical Structure & Physiochemical Properties[1][2][3]
The molecule consists of D-biotin linked via an amide bond to the amino group of 4-aminobutanoic acid. The resulting structure possesses a free terminal carboxylic acid, allowing for further activation (e.g., via EDC/NHS) or direct conjugation.
Key Data Summary[3][4]
| Property | Value |
| Chemical Name | N-Biotinyl-4-aminobutanoic acid |
| Synonyms | Biotin-GABA; 4-(Biotinamido)butyric acid; N-(4-Aminobutyryl)biotin |
| CAS Number | 35924-87-9 |
| Molecular Formula | C₁₄H₂₃N₃O₄S |
| Molecular Weight | 329.42 g/mol |
| Spacer Length | ~13.5 Å (estimated extended length including biotin valeric chain) |
| Solubility | Soluble in DMSO, DMF.[1] Slightly soluble in water (pH dependent; solubility increases at pH > 7 due to carboxylate formation). |
| Appearance | White to off-white crystalline powder |
| pKa | ~4.5 (Carboxylic acid tail) |
Structural Analysis
The structure is bipartite:
-
Biotin Head Group: The bicyclic ring system responsible for the femtomolar affinity (
M) to avidin/streptavidin. -
GABA Linker: A linear aliphatic chain derived from 4-aminobutanoic acid. This spacer separates the bulky biotin head from the conjugation site, preventing the "buried ligand" effect often seen with zero-length crosslinkers.
Synthesis & Production
The synthesis of N-Biotinyl-4-aminobutanoic acid typically involves the coupling of an activated biotin ester with 4-aminobutanoic acid. The following protocol ensures high purity by utilizing the N-hydroxysuccinimide (NHS) ester of biotin, which reacts specifically with the primary amine of GABA under basic conditions.
Protocol 1: Synthesis from Biotin-NHS and GABA
Objective: Produce high-purity N-Biotinyl-4-aminobutanoic acid. Scale: Milligram to Gram scale.
Reagents:
-
Biotin-NHS Ester: (Reactive intermediate)[2]
-
4-Aminobutanoic Acid (GABA): (Nucleophile)
-
Solvent: Dimethylformamide (DMF) (anhydrous)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Biotin-NHS ester in anhydrous DMF.
-
Preparation of GABA: Dissolve 1.2 equivalents of GABA in a minimal volume of water or DMF/Water mixture (if solubility is an issue, use a 1:1 mixture). Add 1.5 equivalents of DIPEA to ensure the amino group of GABA is unprotonated.
-
Coupling Reaction: Dropwise add the Biotin-NHS solution to the GABA solution under constant stirring.
-
Incubation: Stir the reaction mixture at room temperature (20–25°C) for 4–12 hours. Monitor via TLC or LC-MS.
-
Workup:
-
Acidify the mixture to pH ~3 using 1M HCl to protonate the terminal carboxylic acid (facilitating precipitation or extraction).
-
Extract with ethyl acetate (if applicable) or precipitate by adding cold diethyl ether.
-
Filter the white precipitate and wash with cold ether to remove unreacted NHS and solvent.
-
-
Purification: Recrystallize from water/ethanol or purify via semi-preparative HPLC (C18 column) if high purity (>99%) is required.
Applications in Drug Development & Research[2][9]
Linker Technology for Proteomics
The primary utility of N-Biotinyl-4-aminobutanoic acid is as a linker-equipped biotinylation agent .
-
Problem: Direct biotinylation of lysine residues often places the biotin ring too close to the protein surface. When the protein is captured on a streptavidin-coated bead, the protein's bulk prevents the biotin from deeply penetrating the streptavidin binding pocket (
increases, binding capacity decreases). -
Solution: The GABA spacer provides ~5-6 additional bond lengths, pushing the biotin moiety away from the protein surface. This restores high-affinity binding.
Surface Functionalization
This molecule is ideal for modifying amine-functionalized surfaces (e.g., amino-silane glass slides, magnetic beads). The terminal carboxyl group can be activated in situ to form a covalent amide bond with the surface amines.
Protocol 2: Surface Immobilization via EDC/NHS Activation
Objective: Covalently attach N-Biotinyl-4-aminobutanoic acid to an amine-functionalized surface (e.g., Amino-MagBeads).
Reagents:
-
N-Biotinyl-4-aminobutanoic acid[7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Activation Buffer: MES Buffer (0.1 M, pH 5.0)
-
Coupling Buffer: PBS (pH 7.4)
Step-by-Step Workflow:
-
Activation:
-
Dissolve N-Biotinyl-4-aminobutanoic acid (10 mM) in MES buffer.
-
Add EDC (final 20 mM) and NHS (final 30 mM).
-
Incubate for 15 minutes at room temperature. This converts the terminal carboxyl group into a reactive NHS-ester intermediate.
-
-
Conjugation:
-
Wash the amine-functionalized beads with Coupling Buffer (PBS).
-
Add the activated Biotin-GABA solution to the beads.
-
Incubate for 2 hours at room temperature with gentle rotation.
-
-
Quenching & Washing:
-
Add hydroxylamine or Tris buffer (pH 8.0) to quench remaining reactive esters.
-
Wash beads 3x with PBS containing 0.05% Tween-20 to remove non-covalently adsorbed biotin.
-
-
Validation:
-
Perform a HABA displacement assay or bind fluorescent streptavidin to verify surface biotin density.
-
References
-
PubChem. (n.d.).[8] Gamma-Aminobutyric Acid (GABA) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2011). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. PubMed.[8] Retrieved from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminobutyric acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Aminobutyric acid synthesis - chemicalbook [chemicalbook.com]
- 5. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 6. RU2202538C2 - Method of synthesis of 4-aminobutyric acid - Google Patents [patents.google.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]
